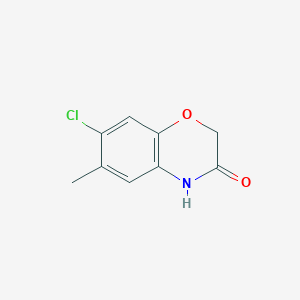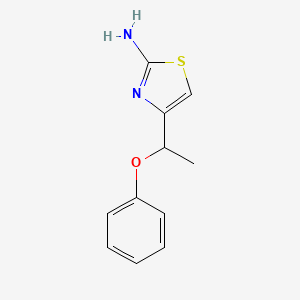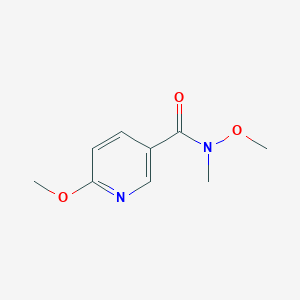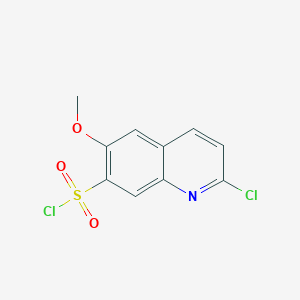![molecular formula C7H4ClN3S B1463334 2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine CAS No. 887623-91-8](/img/structure/B1463334.png)
2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine
Übersicht
Beschreibung
“2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine” is a compound that contains a thiadiazole group . Thiadiazole is a heterocyclic aromatic compound that contains a five-membered ring system with two carbon atoms, two nitrogen atoms, and one sulfur atom . The thiadiazole group in this compound is substituted with a chlorine atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,3,4-thiadiazole derivatives have been synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimicrobial Agents
“2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine” has been explored for its potential as an antimicrobial agent. Studies have shown that derivatives of thiadiazole possess significant antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . The compound’s structure allows for interaction with bacterial DNA, potentially inhibiting bacterial growth and survival.
Agriculture: Pesticide Development
In the agricultural sector, thiadiazole derivatives are being investigated for their use as pesticides. The chloro and pyridine groups present in the compound may contribute to its pesticidal properties, offering a means to protect crops from pests and diseases without harming the environment .
Material Science: NMR Spectroscopy
The compound’s unique structure makes it suitable for use as a guest molecule in solid-state NMR spectroscopy studies. This application is crucial for understanding the molecular interactions and dynamics within materials, which can lead to the development of new materials with desired properties .
Environmental Science: Pollution Monitoring
Thiadiazole derivatives are being studied for their role in environmental science, particularly in pollution monitoring. Their chemical properties may allow them to interact with pollutants, facilitating the detection and quantification of environmental contaminants .
Chemical Engineering: Synthesis Processes
In chemical engineering, “2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine” is valuable for its role in synthesis processes. It can be used as a building block for creating more complex molecules, which can have various industrial applications, including the development of new chemical reactions and processes .
Biochemistry: Enzyme Inhibition
This compound has shown promise in biochemistry for its enzyme inhibition properties. It has been used to study the inhibition of β-glucuronidase, an enzyme associated with certain diseases. Inhibiting this enzyme can be beneficial for therapeutic purposes and for understanding disease mechanisms .
Pharmacology: Drug Development
In pharmacology, the compound’s derivatives are being evaluated for their potential use in drug development. They have been tested for various pharmacological activities, including anti-inflammatory and analgesic effects, which could lead to the development of new medications .
Biochemical Engineering: Molecular Docking Studies
The compound is also used in biochemical engineering for molecular docking studies. These studies help in predicting the orientation of the compound when it binds to a target enzyme or receptor, which is crucial for drug design and development .
Zukünftige Richtungen
Thiadiazole derivatives, including “2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine”, have potential for future research due to their wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial . They are also being explored for their potential as antitumor agents .
Wirkmechanismus
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which are structurally similar to the compound , have been found to exhibit a wide range of biological activities . These activities suggest that they may interact with various biological targets, including enzymes and receptors involved in critical cellular processes.
Mode of Action
It’s known that thiadiazole derivatives can interact with their targets in various ways, potentially leading to changes in cellular function . For instance, some thiadiazole derivatives have been found to inhibit enzymes, thereby disrupting the biochemical processes these enzymes are involved in .
Biochemical Pathways
It’s known that thiadiazole derivatives can affect various biochemical pathways due to their potential interactions with different biological targets . For instance, some thiadiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of microorganisms .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and, consequently, its efficacy .
Result of Action
It’s known that thiadiazole derivatives can have various effects at the molecular and cellular levels due to their potential interactions with different biological targets . For instance, some thiadiazole derivatives have been found to exhibit cytotoxic effects, suggesting that they may induce cell death .
Action Environment
It’s known that environmental factors, such as ph and temperature, can significantly impact the action and stability of chemical compounds .
Eigenschaften
IUPAC Name |
5-chloro-3-pyridin-2-yl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEOICYRRJYGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine | |
CAS RN |
887623-91-8 | |
| Record name | 2-(5-Chloro-[1,2,4]thiadiazol-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone](/img/structure/B1463260.png)

![4-[(4-Methoxypiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1463263.png)

![2-[4-Nitro-3-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B1463267.png)



![[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile](/img/structure/B1463273.png)